Physostigmine Carbamate 17a
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H25N3O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C21H25N3O2/c1-14-7-5-6-8-17(14)22-20(25)26-15-9-10-18-16(13-15)21(2)11-12-23(3)19(21)24(18)4/h5-10,13,19H,11-12H2,1-4H3,(H,22,25)/t19?,21-/m0/s1 |
InChI Key |
JGAGHIIOCADQOV-QWAKEFERSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N(C4[C@]3(CCN4C)C)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4C)C)C |
Synonyms |
tolserine |
Origin of Product |
United States |
Molecular Mechanisms of Action: Cholinesterase Inhibition and Receptor Interaction
Interaction with Cholinesterase Enzymes
Physostigmine (B191203) Carbamate (B1207046) 17a, like other carbamates, interacts with both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This interaction is characterized by the formation of a transient covalent bond with the enzyme's active site.
Physostigmine Carbamate 17a is a reversible inhibitor of both AChE and BChE. mhmedical.comwikipedia.org The inhibitory process involves the carbamylation of a serine residue within the active site of the cholinesterase enzyme. researchgate.net This carbamylated enzyme complex is significantly more stable than the acetylated enzyme intermediate formed during the normal hydrolysis of acetylcholine (B1216132). nih.gov Consequently, the enzyme is temporarily rendered inactive. The inhibition is considered reversible because the carbamoyl-enzyme bond can be hydrolyzed, a process known as decarbamylation, which regenerates the active enzyme. nih.gov
The interaction can be described as a pseudo-irreversible or slow-reversible inhibition. researchgate.net The carbamate acts as a "false substrate" for the enzyme. nih.gov The enzyme catalyzes the transfer of the carbamoyl (B1232498) moiety from this compound to its own active site serine, leading to the formation of the carbamylated enzyme and the release of the eseroline (B613827) portion of the molecule. nih.gov
The potency of this compound as a cholinesterase inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Research has determined the IC50 values for the (-)-(3aS) enantiomer of 2'-methylphenylcarbamate of physostigmine (compound 17a) against human AChE and BChE.
| Compound | Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| This compound ((-)-(3aS)-2'-methylphenyl) | Human Acetylcholinesterase (AChE) | 10 ± 2 | nih.gov |
| This compound ((-)-(3aS)-2'-methylphenyl) | Human Butyrylcholinesterase (BChE) | 1950 ± 240 | nih.gov |
These values indicate that this compound is a highly potent inhibitor of human AChE, with a significantly lower potency for BChE. nih.gov
The reversibility of the inhibition by carbamates is governed by the rate of decarbamylation, which is the hydrolysis of the carbamoyl-enzyme complex to regenerate the free, active enzyme. nih.gov This rate is crucial as it determines the duration of the inhibitory action. The process of enzyme inhibition by carbamates occurs due to the slow rate of enzyme decarbamylation compared to the rapid hydrolysis of the acetyl-enzyme complex formed with acetylcholine. nih.gov While specific decarbamylation rates for this compound are not detailed in the available literature, it is a general principle that the structure of the N-substituted moiety of the carbamate influences this rate. mdpi.com
Kinetic Characterization of Enzyme Inhibition
Time-Dependent Inhibition Profiles
Enzyme Subtype Selectivity
This compound demonstrates significant selectivity for AChE over BChE. The IC50 value for human AChE is approximately 195 times lower than that for human BChE, indicating a strong preference for inhibiting AChE. nih.gov
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity (BChE IC50 / AChE IC50) | Reference |
|---|---|---|---|---|
| This compound ((-)-(3aS)-2'-methylphenyl) | 10 ± 2 | 1950 ± 240 | 195-fold for AChE | nih.gov |
This selectivity is primarily determined by the structure of the N-substituted moiety of the carbamoyl side chain. nih.gov In the case of this compound, the N-2'-methylphenylcarbamate structure confers high AChE selectivity. nih.gov This is in contrast to other physostigmine derivatives; for example, N-ethyl carbamates tend to show a moderate preference for BChE, while N-4'-isopropylphenylcarbamates exhibit a high preference for BChE. nih.gov The differences in the acyl-binding pockets of AChE and BChE, which are defined by different amino acid residues, account for this observed enzyme subtype selectivity. nih.gov
Preferential Inhibition of AChE versus BChE (e.g., this compound)
Direct Interactions with Cholinergic Receptors
Research has shown that carbamates like physostigmine can interact with muscarinic acetylcholine receptors (mAChRs). uu.nl Studies indicate that physostigmine and related inhibitors can displace specific radioligands from muscarinic receptors in brain tissue homogenates, suggesting a direct binding interaction. uu.nl Some evidence further suggests that certain cholinesterase inhibitors may act as agonists at muscarinic receptors. uu.nl The aging process can alter the structure of muscarinic receptor binding sites, potentially affecting the binding affinity for acetylcholine and other ligands. nih.gov
The interaction of physostigmine carbamates with nicotinic acetylcholine receptors (nAChRs) is particularly complex, involving multiple modes of action that include potentiation, direct activation, and channel blockade. uu.nlnih.gov These effects are dependent on the concentration of the carbamate and the specific nAChR subtype involved. uu.nl
Physostigmine can function as a competitive ligand at the agonist recognition sites of nAChRs. uu.nluu.nl At low concentrations, physostigmine can enhance the effects of acetylcholine, a phenomenon known as potentiation. uu.nluu.nl This occurs when a receptor is simultaneously occupied by one molecule of acetylcholine and one molecule of the carbamate. uu.nl However, some studies suggest that physostigmine may activate muscle-type nAChRs by interacting with a site distinct from the canonical nicotinic agonist binding site. nih.gov Further research using photolabeling has identified that in the presence of an agonist, physostigmine binds at the α-γ subunit interface, near the entry to the transmitter binding site, as well as at other noncanonical interfaces. nih.gov
Structure Activity Relationship Sar of Physostigmine Carbamate 17a and Analogs
Critical Structural Determinants for Cholinesterase Inhibitory Activity
The cholinesterase inhibitory activity of physostigmine (B191203) and its derivatives is highly dependent on specific structural components. Modifications to these core elements can significantly alter the compound's interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Impact of Ring Substitutions
Substitutions on the aromatic and heterocyclic rings of the physostigmine scaffold can have a profound impact on inhibitory activity and selectivity. blogspot.comnumberanalytics.com Modifications to the aromatic ring can alter the electronic and steric properties of the molecule, thereby affecting its interaction with the enzyme. blogspot.comblogspot.com For example, the introduction of a phenyl group on the carbamoyl (B1232498) moiety can significantly increase selectivity for AChE over BChE. nih.gov Hydrophobic substitutions on the N(1) position of the pyrrolidine (B122466) ring, such as allyl, phenethyl, or benzyl (B1604629) groups, have been shown to decrease potency against AChE but increase potency against BChE. nih.gov The presence of polar groups on the aromatic ring is also considered essential for activity. gpatindia.com
| Compound/Analog | Substitution | Effect on Cholinesterase Inhibition |
| N-phenylcarbamoyl eseroline (B613827) | Phenyl substitution on carbamoyl group | Increased selectivity for AChE over BChE nih.gov |
| N(1)-allyl/phenethyl/benzylphysostigmine | Hydrophobic substitution at N(1) | Decreased AChE potency, increased BChE potency nih.gov |
| Tolserine (B1244227) | 2-methyl group on phenylcarbamoyl moiety | 200-fold more selective for human AChE over BChE spandidos-publications.com |
| Cyclic alkyl carbamate (B1207046) of eseroline | Cyclic alkyl carbamate | Effective against AChE with high selectivity over BChE spandidos-publications.com |
Importance of the Nitrogen Atom in the Pyrrolidine Ring
The nitrogen atom within the pyrrolidine ring of physostigmine is a key element for its cholinergic activity. blogspot.comnih.gov This nitrogen is typically protonated at physiological pH, and this positive charge is crucial for the initial ionic interaction with the anionic site of the cholinesterase enzyme. blogspot.comtu.edu.iq The distance between this quaternary nitrogen and the ester group is a critical factor for effective binding. tu.edu.iq Modifications to this nitrogen, such as quaternarization, can influence potency. For instance, physostigmine methosulfate, a quaternarized analog, shows increased potency against AChE but reduced potency against BChE. nih.gov Conversely, the introduction of a tertiary amino group into a saturated ring can decrease activity, although it is not entirely lost. gpatindia.com Studies on analogs where the nitrogen at position-1 is replaced with oxygen have shown comparable structure-function characteristics, suggesting that while important, the nitrogen's role can sometimes be mimicked by other atoms capable of forming key interactions. nih.govresearchgate.net
Stereochemical Influence on Pharmacological Activity
The stereochemistry of physostigmine and its analogs is a critical determinant of their pharmacological activity, with different stereoisomers often exhibiting significant variations in their ability to inhibit cholinesterases. blogspot.com
Quantitative Structure-Activity Relationship (QSAR) and Computational Studies
Quantitative Structure-Activity Relationship (QSAR) and various computational methods are invaluable tools for understanding the intricate interactions between inhibitors like physostigmine carbamate 17a and cholinesterase enzymes. nih.govscik.orgexcli.de These studies help to elucidate the basis for their enantioselectivity and enzyme subtype selectivity. nih.gov
Molecular Volume Calculations and Superimposition Analysis
Molecular volume calculations and superimposition analysis offer insights into the steric factors influencing inhibitor potency and selectivity. By generating a 'molecular volume map' corresponding to the van der Waals surface, researchers can compare the shapes of different inhibitors. nih.gov
A study involving four potent AChE inhibitors with the S-configuration (9a, 12a, 17a, and 22a) demonstrated that these molecules could be closely superimposed, with disparities mainly in their tricyclic systems. nih.gov The combined molecular volume of these active compounds creates an 'enzyme-excluded map,' defining the space within which an active inhibitor should fit. nih.gov
When the molecular volume of the corresponding R-isomers (e.g., 17b) is considered, the 'estimate volume'—the additional volume generated by the R-isomer that falls outside the enzyme-excluded map—correlates with enantio-selectivity. nih.gov A larger estimate extra volume, as seen with compound 17b (24.8 ų), corresponds to higher enantio-selectivity (R/S = 551). nih.gov This suggests that the additional bulk of the R-isomer sterically hinders its approach and binding to the enzyme's active site. nih.gov
| Compound | Enantio-selectivity (R/S) | Estimated Extra Volume (ų) |
| 9b | 1.8 | 7.1 |
| 17b | 551 | 24.8 |
Data illustrating the correlation between estimated extra volume and enantio-selectivity. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding modes of inhibitors within the active site of enzymes like AChE. uni-halle.de These methods provide a dynamic view of the protein-ligand complex, helping to confirm the stability of binding poses and identify key interactions. plos.orgplos.orgnih.govfrontiersin.orgmdpi.com
Docking studies can predict the binding affinity, often represented as a docking score, and the specific orientation of the inhibitor within the enzyme's gorge. plos.org For carbamate inhibitors, covalent docking approaches are particularly relevant as they can model the formation of a carbamylated enzyme intermediate, which is a crucial step in the inhibition mechanism. nih.gov
MD simulations, often run for nanoseconds, assess the structural stability of the docked complex over time. plos.orgplos.org Consistent trajectory plots from MD simulations validate the initial docking results and provide a more realistic representation of the binding interactions in a solvated environment. plos.org
Identification of Key Binding Interactions (e.g., π-stacking, H-bonding)
The binding of physostigmine and its analogs to AChE is primarily governed by hydrophobic interactions of the tricyclic eseroline moiety. nih.gov The inhibitor positions itself within a deep and narrow gorge of the enzyme, which contains several key binding domains. nih.gov
Key interactions include:
π-π stacking: The aromatic rings of the inhibitor can engage in π-π stacking interactions with aromatic residues in the enzyme's active site, such as tryptophan (Trp) and tyrosine (Tyr).
Hydrogen bonding: Hydrogen bonds can form between the inhibitor and amino acid residues in the active site. For instance, in some carbamates, hydrogen bonds with residues like Asp183 have been identified as crucial for their inhibitory effect. mdpi.com
Molecular docking studies have revealed that carbamate inhibitors can position themselves close to the catalytic dyad of the enzyme, forming hydrogen bonds and/or π-π interactions with key residues. mdpi.com
Modifications for Enhanced Selectivity and Potency
Strategic modifications to the chemical structure of physostigmine analogs can lead to enhanced selectivity for either AChE or BChE, as well as improved potency. nih.govplos.orgcore.ac.uk
Strategic Alterations of the N-Substituted Carbamoyl Side Chain
The N-substituted moiety of the carbamoyl side chain is a primary determinant of selectivity between AChE and BChE. nih.gov By altering the groups attached to the carbamate nitrogen, it is possible to tune the inhibitory profile of the compound.
Research has shown the following trends:
N-methyl carbamates: Generally provide minimal enzyme subtype selectivity. nih.gov
N-ethyl carbamates: Tend to show a moderate preference for BChE. nih.gov
N-2'-methylphenylcarbamates: Exhibit high selectivity for AChE. nih.gov
N-4'-isopropylphenylcarbamates: Demonstrate a high preference for BChE. nih.gov
Lengthening the carbamoyl side chain: Introducing longer alkyl chains, such as in octylcarbamoyl eseroline, can maintain potency comparable to (-)-physostigmine, suggesting that the length does not significantly hinder the interaction of the carbonyl group with the esteratic site. core.ac.uk
Bulky aromatic groups: The addition of bulky groups like N-phenyl or benzyl can reduce potency, likely due to steric hindrance that impedes the interaction between the carbonyl group and the esteratic site. core.ac.uk
These findings underscore the critical role of the carbamoyl side chain in modulating the activity and selectivity of physostigmine-based inhibitors.
Development of Analogues with Specific Cholinesterase Selectivity Profiles
The development of analogues of physostigmine has been a focused area of research, with a significant goal being the modulation of selectivity towards the two major forms of cholinesterase: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govwiley.com While physostigmine itself inhibits both enzymes, achieving selectivity is a key therapeutic goal to potentially enhance efficacy and modify biological activity. nih.govnih.gov Researchers have systematically altered the core structure of physostigmine and its derivatives, particularly at the carbamoyl and pyrrolidine nitrogen (N1) positions, to create compounds with distinct selectivity profiles. nih.gov
Efforts to enhance selectivity for AChE have led to the synthesis of several key analogues. Phenserine (B12825), the phenylcarbamate derivative of physostigmine, is a selective inhibitor of AChE. spandidos-publications.comresearchgate.net Another analogue, tolserine, which has a 2'-methyl substitution on its phenylcarbamoyl group, demonstrates even greater selectivity. nih.govwiley.com Preclinical studies have shown tolserine to be approximately 200-fold more selective for human AChE (hAChE) compared to BChE. wiley.comspandidos-publications.com
Further structural modifications have underscored the importance of the carbamoyl moiety in determining AChE selectivity. For instance, substituting the carbamoyl group with a phenyl ring, as in N-phenylcarbamoyl eseroline, results in a compound that is as potent against AChE as its benzylcarbamoyl counterpart but is 50 to 100 times less potent against BChE, thereby greatly increasing its selectivity for AChE. nih.gov In one study, a series of physostigmine analogues were synthesized, leading to the identification of a cyclic alkyl carbamate of eseroline, referred to as compound 17, which was a potent AChE inhibitor with significant selectivity over BChE. wiley.com In general, increasing the hydrophobicity of simple, non-branching carbamoyl groups did not significantly change potency against AChE. nih.gov Conversely, introducing bulky, branched groups on the carbamate nitrogen tended to produce poor cholinesterase inhibitors. nih.gov
Conversely, other structural alterations have been found to confer selectivity for BChE. A key strategy involves increasing the hydrophobicity of both the carbamoyl and the N(1) groups of the physostigmine scaffold, which has been shown to increase a compound's potency against BChE. nih.gov Independent substitutions at the N1-position of physostigmine, such as in N1-norphysostigmine, N1-benzylnorphysostigmine, and N1-phenethylnorphysostigmine, have been shown to provide BChE selectivity. google.com Similarly, substitutions at the N8-position, as seen in N8-benzylnorphysostigmine, also yield potent and selective BChE inhibitors. google.com The replacement of the N1-methyl group of physostigmine with other functionalities to create compounds like physovenine (B1202764) also results in a selective inhibitory action towards BChE. google.com
The following tables summarize the inhibitory potency and selectivity of various physostigmine analogues.
Table 1: Inhibitory Activity of Physostigmine Analogues with Selectivity for Acetylcholinesterase (AChE)
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity (BChE/AChE) | Source(s) |
|---|---|---|---|---|
| Physostigmine | 0.67 | 34.4 | ~51 | nih.govdrugbank.com |
| Tolserine | 10.3 | >2000 | ~200-fold vs BChE | wiley.comspandidos-publications.com |
| Phenserine | 45 | - | Selective for AChE | spandidos-publications.comresearchgate.net |
| Rivastigmine (B141) | 4.3 | - | Dual inhibitor, no selectivity | drugbank.comemerginginvestigators.org |
| Heptyl-physostigmine | - | - | Preferentially inhibits G1 form of AChE | d-nb.info |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A higher selectivity ratio indicates greater selectivity for AChE over BChE. Data for some compounds were reported qualitatively.
Table 2: Physostigmine Analogues with Selectivity for Butyrylcholinesterase (BChE)
| Compound/Modification | Effect on Selectivity | Source(s) |
|---|---|---|
| Increased hydrophobicity of carbamoyl and N(1) groups | Increased potency against BChE | nih.gov |
| N1-norphysostigmine | Provides BChE selectivity | google.com |
| N1-benzylnorphysostigmine | Provides BChE selectivity | google.com |
| N8-norphysostigmine | Potent and selective inhibitor of BChE | google.com |
| N8-benzylnorphysostigmine | Potent and selective inhibitor of BChE | google.com |
Pre Clinical Research Findings and Therapeutic Potential Investigations
In Vitro Assessment of Enzymatic Inhibition
The inhibitory activity of Physostigmine (B191203) Carbamate (B1207046) 17a on cholinesterases, key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132), has been a primary focus of in vitro research. wikipedia.org This section details the evaluation of its inhibitory potency against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and provides a comparative analysis with other relevant compounds.
Evaluation using Human Erythrocyte AChE and Plasma BChE
Physostigmine Carbamate 17a, also known as (-)-(3aS)-2'-methylphenylcarbamate of physostigmine, has been evaluated for its ability to inhibit human acetylcholinesterase (AChE) derived from erythrocytes and butyrylcholinesterase (BChE) from plasma. nih.gov Studies have quantified this inhibitory activity using the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov For this compound, the IC50 value against human erythrocyte AChE was determined to be 10±2 nM, while its IC50 value against human plasma BChE was 1950±240 nM. nih.gov This indicates a significant preference for inhibiting AChE over BChE, with a selectivity ratio (BChE IC50 / AChE IC50) of 195. nih.gov
The structure of the N-substituted moiety on the carbamate side chain is a primary determinant of selectivity between AChE and BChE. nih.gov Specifically, N-2'-methylphenylcarbamates, such as compound 17a, demonstrate high selectivity for AChE. nih.gov This selectivity is attributed to the differences in the size and shape of the acyl-binding pockets within the two enzymes. nih.gov
| Compound | Enzyme | IC50 (nM) | Selectivity (AChE/BChE) |
|---|---|---|---|
| This compound | Human Erythrocyte AChE | 10 ± 2 | 195-AChE |
| Human Plasma BChE | 1950 ± 240 |
Comparative Studies with Reference Compounds
The inhibitory profile of this compound becomes clearer when compared to its parent compound, physostigmine, and other related carbamates. Physostigmine itself is a potent, reversible inhibitor of both AChE and BChE. wikipedia.orgbezmialemscience.orgmhmedical.com However, derivatives like 17a have been synthesized to potentially improve upon its properties, such as enhancing selectivity for AChE. nih.govcore.ac.uk
In a comparative context, the high AChE selectivity of this compound (195-fold) is a notable feature. nih.gov For instance, the N-methyl carbamate analogue of physostigmine shows minimal enzyme subtype selectivity. nih.gov In contrast, N-ethyl carbamates exhibit a moderate preference for BChE, and N-4'-isopropylphenylcarbamates show a high preference for BChE. nih.gov
The enantiomer of 17a, the (+)-(3aR)-2'-methylphenyl carbamate (compound 17b), displays significantly weaker inhibitory activity against AChE (IC50 = 5510±190 nM) and comparable, though still weak, activity against BChE (IC50 = 1180±450 nM). nih.gov This highlights the stereoselectivity of the enzyme, with the S-configuration of the tricyclic ring system being crucial for potent anticholinesterase activity in physostigmine derivatives. nih.govnih.gov
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound ((-)-(3aS)-2'-methylphenyl) | 10 ± 2 | 1950 ± 240 | 195-AChE |
| Compound 17b ((+)-(3aR)-2'-methylphenyl) | 5510 ± 190 | 1180 ± 450 | 0.2-AChE |
| (-)-(3aS)-methylcarbamate (15a) | 28 ± 2 | 16 ± 3 | 0.6-AChE |
| (-)-(3aS)-ethylcarbamate (16a) | 94 ± 12 | 4 ± 1 | 0.04-AChE |
| (-)-(3aS)-4'-isopropylphenylcarbamate (18a) | 760 ± 20 | 50 ± 1 | 0.07-AChE |
In Vivo Studies in Animal Models
Following promising in vitro results, the effects of cholinesterase inhibitors are often investigated in living animal models to understand their physiological and potential therapeutic effects. This section covers the in vivo evaluation of compounds related to this compound in modulating the cholinergic system and cognitive functions.
Investigation of Cholinergic System Modulation in Rodents
Studies in rodents have been instrumental in demonstrating the in vivo effects of cholinergic system modulation. Administration of cholinesterase inhibitors like physostigmine leads to an increase in extracellular levels of acetylcholine in the brain, which is a direct indication of enhanced cholinergic function. unifr.ch This is often observed in brain regions critical for cognition, such as the cerebral cortex and hippocampus. unifr.ch For instance, placing a rat in a novel environment, a situation that naturally activates the forebrain cholinergic system, results in a significant increase in acetylcholine release in these areas, an effect that can be mimicked or enhanced by cholinesterase inhibitors. unifr.ch
While specific in vivo data for this compound is not detailed in the provided search results, the well-established effects of physostigmine in rodent models provide a strong basis for its expected actions. unifr.chumich.edu Physostigmine administration in rats has been shown to produce a dose-dependent inhibition of brain AChE. umich.edu This modulation of the cholinergic system is the fundamental mechanism underlying the behavioral and cognitive effects observed in these animal models. unifr.chumich.edu
Evaluation of Cognitive Parameters in Preclinical Models
The "cholinergic hypothesis" suggests that depletion of acetylcholine is linked to cognitive decline. nih.gov Therefore, cholinesterase inhibitors are evaluated in preclinical models for their potential to improve cognitive function. bezmialemscience.org Animal models of cognitive impairment, often induced by drugs like scopolamine (B1681570) (an anticholinergic agent), are commonly used. bezmialemscience.org Physostigmine has been shown to improve cognitive functions in rats with scopolamine-induced cognitive deficits. bezmialemscience.org
In conditioned behavior tasks, such as pole jumping in rats, physostigmine has been shown to affect performance, which is correlated with the inhibition of brain AChE. umich.edu While these studies primarily used physostigmine, the findings are relevant for understanding the potential cognitive effects of its analogues like 17a, especially given their shared mechanism of action. The development of derivatives is often aimed at achieving a better therapeutic profile, which could translate to improved efficacy in these cognitive paradigms. core.ac.ukresearchgate.net
Neuroprotective and Neurotrophic Effects in Animal Models
Beyond symptomatic improvement of cognition, there is growing interest in the potential neuroprotective and neurotrophic effects of cholinesterase inhibitors. Some studies suggest that these compounds may have roles beyond simply augmenting acetylcholine levels. plos.org For example, certain cholinesterase inhibitors have been shown to modulate the processing of amyloid precursor protein (APP), which is implicated in the pathology of Alzheimer's disease. plos.org
While direct evidence for this compound is not available in the search results, related research provides a foundation. For instance, some physostigmine derivatives have been investigated for their neuroprotective properties. frontiersin.org The modulation of the cholinergic system itself can have downstream effects on neuronal health and plasticity. nih.gov Further research in animal models would be necessary to specifically elucidate any neuroprotective or neurotrophic effects of this compound.
Theoretical Applications and Pharmacological Tool Development
The study of specific chemical compounds provides a fundamental basis for the development of new therapeutic agents and research tools. Physostigmine and its analogues, such as this compound, have been instrumental in this regard. nih.govresearchgate.net These compounds serve as valuable pharmacological instruments for investigating drug-enzyme interactions, which are crucial for understanding cognitive functions and various physiological processes in health and disease. nih.gov Their chemical structures have provided templates for designing synthetic drugs, including rivastigmine (B141) and phenserine (B12825). researchgate.net
Probing Enzyme-Inhibitor Binding Interactions
This compound, a derivative of the natural alkaloid physostigmine, serves as a significant pharmacological tool for elucidating the intricacies of enzyme-inhibitor binding, particularly with cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The investigation of such compounds allows researchers to probe the structural and chemical determinants of binding affinity and selectivity.
The interaction mechanism of carbamates like this compound with cholinesterases is a process known as carbamylation. nih.govmdpi.com This involves a nucleophilic attack from a serine residue in the enzyme's active site on the carbamate's carbonyl group. nih.gov This forms a transient tetrahedral intermediate that quickly resolves into a stable carbamylated enzyme complex. nih.gov The stability of this complex, which is significantly greater than the acetyl-enzyme intermediate formed with the natural substrate acetylcholine, results in enzyme inhibition. nih.gov The rate of enzyme reactivation is consequently slow due to the slow pace of decarbamylation. nih.gov
Structure-activity relationship (SAR) studies on physostigmine analogues reveal critical features for potent inhibition. For instance, derivatives with a 3a-S configuration in their pyrroloindole tricyclic ring system are levorotary and exhibit significant anticholinesterase activity. nih.gov The nature of the N-substituted moiety on the carbamoyl (B1232498) side chain is a primary determinant of selectivity between AChE and BChE. nih.gov
Research on a series of physostigmine analogues, including compound 17a, has provided precise data on their inhibitory potency. nih.gov These studies highlight the importance of stereochemistry, as compounds with an S-configuration are generally more potent inhibitors than their corresponding R-configuration enantiomers. nih.gov For example, (−)-physostigmine (15a) is a substantially more potent inhibitor of both AChE and BChE than its (+)-enantiomer (15b). nih.gov In contrast, compound 17a and its enantiomer 17b show low and similar inhibitory activity against BChE. nih.gov The binding of physostigmine and its analogs within the enzyme's active site is largely governed by hydrophobic interactions involving the tricyclic eseroline (B613827) moiety. nih.gov Functional analysis of these transient Michaelis complexes is considered a valuable method for studying molecular interactions that are too unstable for direct structural studies, yet vital for drug design. nih.gov
Design Principles for Multifunctional Molecules
The development of multi-target directed ligands (MTDLs) has become a major strategy in complex disease research, and the carbamate scaffold, exemplified by physostigmine and its derivatives, is an essential building block. bohrium.com Carbamate-based cholinesterase inhibitors are designed as multifunctional molecules that typically consist of two key components: a carbamate moiety and a carrier scaffold. bohrium.com The carbamate group binds to the catalytic active site of the cholinesterase, while the scaffold guides the inhibitor and can be modified to interact with other targets or sites. bohrium.com
The physostigmine structure serves as a foundational template in this design process. researchgate.net The tricyclic backbone acts as the carrier scaffold, and modifications to the carbamoyl side chain can be used to fine-tune the molecule's properties, such as its selectivity for AChE versus BChE. nih.gov For example, N-methyl carbamates tend to have minimal enzyme subtype selectivity, whereas N-2'-methylphenylcarbamates show high AChE selectivity. nih.gov This principle allows for the rational design of inhibitors with specific desired profiles. nih.gov
The overarching goal in designing multifunctional molecules is to create single chemical entities that can modulate multiple biological targets simultaneously. mdpi.comnih.gov This approach is seen as a valuable therapeutic strategy. mdpi.com The knowledge gained from studying the structure-activity relationships of compounds like this compound contributes to the refinement of these design principles, aiding in the development of new potential therapeutic agents. nih.gov
Development of Dual-Site Inhibitors
A specialized application of multifunctional design is the development of dual-site inhibitors of acetylcholinesterase. researchgate.netsemanticscholar.org AChE possesses two main binding sites: the catalytic active site (CAS), located at the bottom of a deep gorge, and a peripheral anionic site (PAS) located near the entrance of the gorge. mdpi.comresearchgate.net Dual-site inhibitors are engineered to interact with both the CAS and the PAS simultaneously. researchgate.netsemanticscholar.org
This dual-binding capability is thought to offer additional therapeutic benefits beyond simply increasing acetylcholine levels. researchgate.netsemanticscholar.org The PAS is implicated in the non-cholinergic actions of AChE, including its interaction with β-amyloid peptides, which can accelerate the formation of amyloid plaques. researchgate.net By blocking the PAS, dual-site inhibitors may prevent this interaction and thereby inhibit Aβ aggregation. semanticscholar.org
The development of dual-site inhibitors often involves creating hybrid molecules. nih.govspandidos-publications.com These compounds typically feature a moiety that binds to the CAS, such as a tacrine (B349632) or physostigmine-derived fragment, connected by a linker of appropriate length to another chemical group that interacts with the PAS. researchgate.netscience.gov For instance, research has shown that a hydrolysis product of physostigmine can bind to a peripheral site on AChE. science.gov This insight informs the design of new molecules that explicitly incorporate functionalities for interacting with both sites, representing a promising strategy for developing disease-modifying agents. researchgate.netsemanticscholar.org
Analytical Methodologies for Research and Characterization
Spectrophotometric Assays for Cholinesterase Activity
The primary mechanism of action for physostigmine (B191203) and its derivatives is the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132). Spectrophotometric assays are fundamental in quantifying the inhibitory potency of compounds like Physostigmine Carbamate (B1207046) 17a.
The most widely used method is the Ellman's assay. google.comresearchgate.net This colorimetric technique measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). google.comresearchgate.net The assay utilizes acetylthiocholine (B1193921) as a substrate, which is hydrolyzed by the cholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the Ellman's reagent, to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm. researchgate.net The rate of color formation is proportional to the enzyme's activity.
In the context of inhibitor screening, the assay is performed in the presence of varying concentrations of the test compound, such as Physostigmine Carbamate 17a. google.com The concentration of the inhibitor that reduces the enzyme activity by 50% is known as the IC50 value. nih.gov For this compound, which is the (-)-(3aS)-2'-methylphenyl carbamate of physostigmine, studies have determined its IC50 values against both human AChE and BChE. nih.gov These values are crucial for understanding its potency and selectivity. It is important to note that modifications to the standard Ellman's method may be necessary when dealing with carbamate inhibitors to prevent spontaneous reactivation of the inhibited enzyme, which can be influenced by sample dilution and incubation time. nih.govresearchgate.net
Table 1: Cholinesterase Inhibitory Activity of this compound
| Enzyme | IC50 (nM) | Selectivity |
|---|---|---|
| Acetylcholinesterase (AChE) | 10 ± 2 | 195-fold for AChE |
| Butyrylcholinesterase (BChE) | 1950 ± 240 |
Data sourced from reference nih.gov
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are indispensable for separating this compound from reaction mixtures, impurities, and its enantiomer, ensuring the purity and stereochemical integrity of the research compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and straightforward qualitative technique to monitor the progress of chemical reactions and to get a preliminary assessment of a sample's purity. scholaris.caehu.es In the synthesis of physostigmine derivatives, TLC is used to track the conversion of starting materials to the final product. ehu.es The separated spots on the TLC plate can be visualized under UV light or by using specific staining reagents. conicet.gov.ar For cholinesterase inhibitors, a bioautographic assay can be performed directly on the TLC plate. conicet.gov.arnih.gov In this method, the plate is sprayed with the enzyme and a substrate that produces a colored background. nih.gov Areas where the inhibitor is present appear as clear zones, indicating enzyme inhibition. conicet.gov.arnih.gov
High-Performance Liquid Chromatography (HPLC), including Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful quantitative tool for determining the purity of this compound. researchgate.netnih.gov Reversed-phase HPLC with a C18 column is commonly employed, often coupled with a UV or fluorescence detector for sensitive detection. researchgate.netnih.gov HPLC methods can be optimized to separate the target compound from any unreacted starting materials, byproducts, or degradation products. researchgate.netnih.gov The purity is typically determined by calculating the area percentage of the main peak in the chromatogram.
Given that this compound is a chiral molecule, possessing a specific stereochemistry (3aS-configuration) that is crucial for its biological activity, Chiral HPLC is essential for determining its enantiomeric excess (ee). nih.govscispace.com This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation. nih.govuma.esmdpi.com By analyzing a sample of this compound on a chiral column, it is possible to quantify the percentage of the desired (-)-(3aS) enantiomer relative to its inactive (+)-(3aR) counterpart. nih.gov This is critical as the biological activity often resides in only one of the enantiomers. nih.gov For instance, in the physostigmine series, carbamates with the S-configuration are generally significantly more potent AChE inhibitors than their R-enantiomer counterparts. nih.gov
Table 2: Representative HPLC Conditions for Physostigmine Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | Kinetex C18 | researchgate.net |
| ChiraDex® 5µm (for chiral analysis) | nih.gov | |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and perchloric acid in methanol | researchgate.net |
| MeOH/H2O = 45/55 (for chiral analysis) | nih.gov | |
| Detection | Fluorescence (Excitation: 254 nm, Emission: 355 nm) | researchgate.net |
| UV at 254 nm (for chiral analysis) | nih.gov | |
| Flow Rate | 1.0 mL/min | epa.gov |
| 0.5 ml/min (for chiral analysis) | nih.gov |
Spectroscopic Methods for Structural Elucidation in Research
Spectroscopic techniques are vital for confirming the chemical structure of newly synthesized compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. mdpi.comub.edu Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound. nih.govmdpi.com
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. tandfonline.com
¹³C NMR reveals the number of different types of carbon atoms in the molecule. tandfonline.com
Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be used to establish the complete connectivity of the molecule. This detailed structural confirmation is essential to verify that the desired carbamate has been successfully synthesized and to distinguish it from potential isomers. tandfonline.com
Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) is used to determine the molecular weight of this compound. nih.govuni-koeln.de The technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. researchgate.net This provides a direct confirmation of the compound's molecular formula. conicet.gov.ar
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. conicet.gov.armdpi.com This precision allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. conicet.gov.armdpi.com This is a critical step in the definitive characterization of a new chemical entity. mdpi.com
Future Directions in Physostigmine Carbamate Analog Research
Advancements in Stereoselective Synthesis
The biological activity of physostigmine (B191203) and its analogs is highly dependent on their stereochemistry. nih.govresearchgate.net Consequently, the development of efficient stereoselective synthetic methods is paramount. Future research will likely focus on refining existing strategies and developing novel catalytic systems to achieve high yields and enantiomeric purity.
The use of chiral auxiliaries and reagents derived from the "chiral pool" of naturally occurring enantiomerically pure compounds is another established strategy. jst.go.jpuvic.ca For instance, the enantioselective synthesis of (-)-physostigmine has been accomplished using (S)-(-)-benzyl 2, 3-epoxypropyl ether as a chiral synthon. jst.go.jp Organocatalysis, employing small chiral organic molecules, has also emerged as a powerful tool. Takamoto's thiourea (B124793) catalyst, for example, has been used in highly enantioselective Michael additions to nitroolefins, a key step in a formal total synthesis of esermethole, a precursor to physostigmine. organic-chemistry.org
Future advancements are expected in the development of novel catalysts that offer even greater efficiency and selectivity. The exploration of new chiral ligands for metal-catalyzed reactions and the design of more sophisticated organocatalysts will be crucial. Furthermore, chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, hold significant promise for the streamlined and sustainable production of physostigmine carbamate (B1207046) analogs.
Table 1: Key Stereoselective Synthetic Strategies for Physostigmine and its Analogs
| Synthetic Strategy | Key Features | Catalyst/Reagent Example | Reported Yield/Enantioselectivity | Reference(s) |
| Catalytic Asymmetric Heck Cyclization | Forms the oxindole (B195798) core with high enantioselectivity. | Pd-(R)-BINAP | 84% yield, 95% ee for oxindole intermediate | acs.orgudel.edu |
| Molybdenum-Catalyzed Asymmetric Allylic Alkylation | Generates quaternary stereocenters. | Molybdenum catalyst with a specific chiral ligand | Up to 95% yield and 82% ee | nih.gov |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | (S)-(-)-benzyl 2, 3-epoxypropyl ether | Enantioselective synthesis of (-)-physostigmine | jst.go.jp |
| Organocatalysis (Michael Addition) | Employs small chiral organic molecules as catalysts. | Takamoto's thiourea catalyst | Highly enantioselective | organic-chemistry.org |
| Chiral Sulfoxides | Uses chiral sulfoxides to direct stereochemistry. | Chiral sulfoxide (B87167) auxiliary | Enantioselective synthesis of (-)-physostigmine | acs.org |
Exploration of Novel Scaffolds and Hybrid Molecules
To overcome the limitations of the physostigmine scaffold, researchers are increasingly exploring novel molecular architectures and hybrid molecules. This involves either modifying the core structure of physostigmine or combining it with other pharmacophores to create multi-target-directed ligands. benthamscience.comresearchgate.net
One approach is the synthesis of analogs with altered ring systems or substituents. For example, replacing the N1-methyl group of physostigmine or altering the carbamate moiety can significantly impact activity and selectivity. nih.govnih.gov The pyrroloindole scaffold of physostigmine is prevalent in many compounds with AChE inhibitory activity, suggesting its importance for binding. researchgate.net
The concept of hybrid molecules, which covalently link two or more distinct pharmacophores, is a particularly exciting area of research. benthamscience.comresearchgate.netderpharmachemica.com This strategy aims to address the multifactorial nature of diseases like Alzheimer's by simultaneously targeting different pathological pathways. spandidos-publications.com For instance, hybrids of tacrine (B349632), another cholinesterase inhibitor, with fragments of other bioactive molecules have been developed. taylorandfrancis.commdpi.comacs.org Donepezil-tacrine hybrids have been synthesized and shown to inhibit both AChE and butyrylcholinesterase (BuChE), as well as AChE-induced amyloid-β (Aβ) aggregation. spandidos-publications.com Similarly, tacrine-ferulic acid hybrids have demonstrated potent AChE inhibition and the ability to inhibit Aβ aggregation. spandidos-publications.com The development of physostigmine-based hybrids, incorporating moieties with antioxidant or anti-inflammatory properties, represents a promising future direction.
Computational methods, such as virtual screening, are playing an increasingly important role in the discovery of novel scaffolds. These techniques allow for the rapid screening of large chemical databases to identify new potential cholinesterase inhibitors with diverse chemical structures.
Table 2: Examples of Novel Scaffolds and Hybrid Molecules Based on Cholinesterase Inhibitors
| Molecule Type | Design Strategy | Key Features | Target(s) | Reference(s) |
| Donepezil-Tacrine Hybrids | Combination of two known AChE inhibitors. | Interact with active, peripheral, and mid-gorge sites of AChE. | AChE, BuChE, Aβ aggregation | spandidos-publications.com |
| Tacrine-Ferulic Acid Hybrids | Combination of an AChE inhibitor with an antioxidant. | Potent AChE inhibition and anti-Aβ aggregation activity. | AChE, Aβ aggregation | spandidos-publications.com |
| Tacrine-8-Hydroxyquinoline Hybrids | Combination of an AChE inhibitor with a metal chelator. | Potent dual inhibition of AChE and BuChE with metal-binding properties. | AChE, BuChE, Metal ions | mdpi.com |
| Uracil-Based Inhibitors | Novel scaffold design. | Dual binding site AChE inhibitors. | AChE | mdpi.com |
| Modified Tacrine-Chromene Hybrids | Replacement of tacrine's benzene (B151609) ring with chromene. | Designed for multi-target activity. | AChE, BACE-1, Aβ aggregation, MAO-B | acs.org |
Deeper Understanding of Enzyme-Ligand Interactions at the Molecular Level
A detailed understanding of how physostigmine carbamate analogs interact with their target enzymes, primarily AChE, is crucial for rational drug design. Techniques like X-ray crystallography and molecular modeling are providing unprecedented insights into these interactions at the atomic level. nih.govscispace.complos.org
Studies have shown that hydrophobic interactions play a dominant role in the accommodation of physostigmine and its analogs within the active site of human AChE (HuAChE). nih.govresearchgate.net The hydrophobic pocket, which includes residues such as Trp86 and Tyr337, is essential for binding and is a key determinant of the high stereoselectivity observed for (-)-physostigmine. nih.govresearchgate.net Molecular modeling studies have further elucidated the importance of specific interactions, such as pi-pi stacking with Trp279 and hydrogen bonding with various tyrosine residues. emerginginvestigators.org
Computational approaches, including molecular docking and quantum mechanics, are being used to analyze the electronic structures of physostigmine analogs and correlate them with their inhibitory activity. nih.gov For example, it has been found that more active compounds tend to have lower LUMO (lowest unoccupied molecular orbital) energies. nih.gov These studies help to explain the mechanism of action and can guide the design of more potent inhibitors. nih.gov
Future research will likely involve the use of more advanced computational techniques, such as molecular dynamics simulations, to study the conformational changes of the enzyme upon ligand binding. researchgate.net The combination of high-resolution crystal structures of enzyme-inhibitor complexes with sophisticated computational analysis will enable a more precise understanding of the structure-activity relationships and facilitate the design of analogs with improved binding affinity and selectivity. plos.orgacs.org
Table 3: Key Molecular Interactions of Physostigmine Analogs with Acetylcholinesterase (AChE)
| Interacting Residue(s) | Type of Interaction | Significance | Reference(s) |
| Trp86, Tyr337 | Hydrophobic Interactions | Crucial for accommodating the ligand and conferring stereoselectivity. | nih.govresearchgate.net |
| Trp279 | Pi-pi Stacking | Contributes to the stability of the enzyme-ligand complex. | emerginginvestigators.org |
| Tyr70, Tyr133 | Hydrogen Bonding | Enhances binding affinity. | nih.govemerginginvestigators.org |
| Ser203 | Covalent Carbamylation | The catalytic serine residue that is carbamylated, leading to enzyme inhibition. | nih.gov |
| His440 | Catalytic Triad | Part of the catalytic machinery of the enzyme. | tandfonline.com |
Development of Advanced Pre-clinical Models for Mechanistic Insight
To better predict the clinical efficacy of novel physostigmine carbamate analogs, it is essential to have robust and relevant preclinical models. While in vitro enzyme inhibition assays are a crucial first step, in vivo models are necessary to evaluate the pharmacokinetic properties, efficacy, and potential side effects of these compounds. nih.gov
Transgenic mouse models of Alzheimer's disease have become indispensable tools in this regard. nih.govacnp.org Models such as the APP/PS1 and Tg2576 mice, which overexpress human amyloid precursor protein (APP) and/or presenilin-1 (PSEN1) mutations, develop key pathological features of the disease, including amyloid plaques and cognitive deficits. mdpi.comnih.gov These models have been used to evaluate the effects of cholinesterase inhibitors, including physostigmine, on both cognitive performance and underlying pathology. nih.gov
Future research will likely focus on the development of even more sophisticated preclinical models that better recapitulate the complexity of human neurodegenerative diseases. This may include the use of models that incorporate other pathological features, such as tau pathology, neuroinflammation, and synaptic dysfunction. nih.govacs.org The development of models that allow for the longitudinal monitoring of disease progression and treatment response using techniques like in vivo imaging will also be of great value.
Furthermore, there is a growing interest in the use of non-mammalian model organisms, such as zebrafish and C. elegans, for high-throughput screening of new compounds. While these models cannot fully replicate the complexity of the human brain, they can provide valuable initial insights into the in vivo activity and toxicity of large numbers of compounds in a cost-effective and time-efficient manner.
The use of advanced preclinical models will be critical for gaining a deeper mechanistic understanding of how physostigmine carbamate analogs exert their therapeutic effects and for identifying potential biomarkers to guide their clinical development.
Table 4: Preclinical Models for Evaluating Physostigmine Carbamate Analogs
| Model Type | Key Features | Application in Physostigmine Analog Research | Reference(s) |
| Tg2576 Transgenic Mice | Overexpress human APP with the Swedish mutation; develop Aβ plaques and cognitive deficits. | Used to test the effects of physostigmine and donepezil (B133215) on memory and Aβ plaque formation. | nih.gov |
| APP/PS1 Transgenic Mice | Express mutant human APP and PSEN1; develop Aβ deposits and memory impairment. | Employed to study the effects of novel uracil-based AChE inhibitors on spatial memory. | mdpi.com |
| Tau Transgenic Mouse Models | Express mutant human tau; develop tau pathology. | Used to investigate the interaction between cholinesterase inhibitors and tau-targeted therapies. | nih.gov |
| Intracerebroventricular-Streptozotocin (ICV-STZ) Model | Induces insulin (B600854) resistance and oxidative stress in the brain. | A non-transgenic model that mimics some aspects of sporadic Alzheimer's disease. | acs.org |
| Wild-Type Mice | Normal, non-transgenic mice. | Used to study the effects of cholinesterase inhibitors on brain neurochemistry and behavior in a non-disease context. | nih.gov |
Q & A
Q. What is the mechanism of action of Physostigmine Carbamate 17a as a cholinesterase inhibitor, and how does pH influence its efficacy?
this compound acts as a reversible acetylcholinesterase (AChE) inhibitor by carbamylating the enzyme's active site, preventing acetylcholine hydrolysis. The protonated form of physostigmine (pKa ~8) is critical for binding to AChE, with inhibitory activity enhanced in acidic media due to increased protonation . Structural features such as the carbamate group, benzene ring, and pyrrolidine nitrogen (ionized at physiological pH) are essential for its pharmacological activity .
Q. What experimental models are commonly used to study the pharmacokinetics of this compound in vivo?
Rodent models, particularly unrestrained rats, are widely used to assess central cholinergic effects (e.g., visual evoked potential latency delays) . Key methodological considerations include:
- Avoiding hydrolysis by plasma esterases during blood sample collection .
- Validating extraction protocols to isolate physostigmine from biological matrices (e.g., liquid-liquid extraction with stability testing) .
- Monitoring dose-dependent cholinesterase inhibition and acetylcholine accumulation at synapses .
Q. What analytical techniques are recommended for quantifying this compound in biological samples?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry is preferred due to its sensitivity in detecting physostigmine and its degradation products. Sample preparation must address:
- Coextracted compound removal using solid-phase extraction .
- Stabilization of samples with esterase inhibitors (e.g., sodium fluoride) to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers optimize formulation design for this compound to improve bioavailability while minimizing side effects?
Utilize factorial design methodologies (e.g., D-optimal design) to evaluate variables such as excipient ratios, sublingual absorption enhancers, and pH modifiers. Key parameters include:
- Dissolution rate : Tested via in vitro permeability assays using artificial membranes .
- Stability : Accelerated degradation studies under varying temperatures and humidity levels .
- Toxicity screening : Compare neuroprotective effects (e.g., axonal transport preservation) with neurotoxic risks (e.g., seizures) using in vitro neuronal cultures .
Q. How should contradictory data on this compound's neuroprotective vs. neurotoxic effects be reconciled in preclinical studies?
Conduct dose-response studies to identify therapeutic windows:
- Low-dose regimens : Assess neuroprotection via acetylcholine-mediated synaptic plasticity in models of anticholinergic toxicity .
- High-dose risks : Monitor for seizures and bradycardia using electroencephalography (EEG) and cardiovascular telemetry in vivo .
- Comparative analysis : Contrast results with structurally related carbamates (e.g., rivastigmine) to isolate mechanism-specific effects .
Q. What experimental strategies differentiate this compound's effects from organophosphate AChE inhibitors?
Design studies focusing on:
- Reversibility : Measure enzyme recovery kinetics after inhibitor washout; carbamates exhibit shorter recovery times than organophosphates .
- Axonal transport assays : Physostigmine does not impair axonal transport, unlike organophosphates, suggesting distinct non-cholinergic toxicity pathways .
- Adjunct therapy responses : Test oxime efficacy (e.g., pralidoxime), which exacerbates carbamate toxicity but reverses organophosphate effects .
Methodological Guidance
Q. How to design a robust literature review for identifying knowledge gaps in this compound research?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Use databases like PubMed and Scopus with keywords: "carbamate cholinesterase inhibitors," "physostigmine derivatives," and "anticholinergic antidotes" .
- Exclude consumer-focused studies by filtering for peer-reviewed journals (e.g., Journal of Medical Toxicology) .
- Map contradictions (e.g., oxime interactions) using systematic review tools like PRISMA .
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
Follow Beilstein Journal of Organic Chemistry guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
